(4-Chloro-2-(hydroxymethyl)phenyl)boronic acid
Description
General Significance of Arylboronic Acids as Versatile Building Blocks
Arylboronic acids are organic compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. First synthesized in 1860, their application in synthetic chemistry has grown exponentially, particularly due to their role in metal-catalyzed cross-coupling reactions. nih.gov The most notable of these is the Nobel Prize-winning Suzuki-Miyaura reaction, which utilizes arylboronic acids and organohalides to form biaryl structures, a common motif in pharmaceuticals and functional materials. researchgate.net
Beyond the Suzuki-Miyaura reaction, the utility of arylboronic acids extends to various other transformations, including Chan-Lam amination, Brown oxidation, and homologation. researchgate.net They are valued for their moderate reactivity, stability to air and moisture, and the fact that their byproduct, boric acid, is considered environmentally benign. nih.gov These characteristics make them superior reagents in many synthetic protocols, contributing to more efficient and greener chemical processes.
Strategic Importance of Functionalized Phenylboronic Acids in Chemical Research
The strategic importance of phenylboronic acids is significantly enhanced by the introduction of functional groups onto the phenyl ring. These substituents can modulate the electronic and steric properties of the molecule, fine-tuning its reactivity and conferring specific functionalities. chemimpex.com This has expanded their application far beyond their initial role as simple coupling partners. guidechem.com
Functionalized phenylboronic acids are now central to diverse fields of chemical research:
Medicinal Chemistry: They serve as key intermediates in the synthesis of complex drug molecules. chemimpex.com The boronic acid moiety itself can act as a pharmacophore, reversibly binding to active site residues in enzymes, leading to the development of potent inhibitors for targets like proteasomes and serine proteases. researchgate.net
Materials Science: These compounds are employed in the creation of advanced materials, including polymers and nanomaterials, where their specific properties contribute to enhanced thermal or mechanical characteristics. chemimpex.com
Analytical Chemistry and Sensing: The ability of the boronic acid group to reversibly bind with diols is exploited in the design of chemical sensors and biosensors for the detection of saccharides and other biologically important molecules. chemimpex.com
Bioconjugation: They are used to link biomolecules to surfaces or other molecules, a critical technique in the development of diagnostics and targeted drug delivery systems. chemimpex.com
The ease of modification and low immunogenicity of phenylboronic acid derivatives make them excellent candidates for creating targeted therapies. nih.gov For instance, they can be designed to selectively bind to glycoproteins that are overexpressed on the surface of cancer cells. nih.gov
Scope and Academic Context of (4-Chloro-2-(hydroxymethyl)phenyl)boronic Acid in Advanced Synthesis
This compound is a specific example of a functionalized phenylboronic acid that holds significant potential as a versatile building block in advanced synthesis. Its chemical structure, featuring a chloro substituent, a hydroxymethyl group, and the boronic acid moiety, provides multiple reaction sites for constructing complex molecular architectures.
| Property | Value |
| CAS Number | 1365244-07-0 |
| Molecular Formula | C₇H₈BClO₃ |
| Molecular Weight | 186.4 g/mol |
Data sourced from multiple chemical suppliers. boroncore.comuni.lu
The academic context of this particular compound lies in its utility as a trifunctional reagent:
The boronic acid group is primed for participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of a carbon-carbon bond at this position.
The chloro group offers a secondary site for cross-coupling reactions or other nucleophilic substitution reactions, allowing for sequential and site-selective modifications.
The hydroxymethyl group (-CH₂OH) can be readily oxidized to an aldehyde or carboxylic acid, or used in esterification or etherification reactions, providing a handle for further molecular elaboration or for linking to other molecules.
While extensive, specific literature detailing the applications of this compound is not yet prevalent, its structural motifs are found in precursors for pharmaceuticals and advanced materials. Its strategic placement of functional groups makes it an attractive intermediate for creating libraries of complex compounds for drug discovery and for synthesizing precisely defined polymers and other functional materials.
Properties
IUPAC Name |
[4-chloro-2-(hydroxymethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,10-12H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGPJDKIBHDACA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)CO)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365244-07-0 | |
| Record name | (4-Chloro-2-(hydroxymethyl)phenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for 4 Chloro 2 Hydroxymethyl Phenyl Boronic Acid
Direct Boronylation Approaches
Direct borylation methods focus on the formation of the carbon-boron bond at the desired position of the aromatic ring. These approaches are widely utilized for their efficiency and adaptability.
Metal-Mediated Borylation of Aryl Halides and Triflates
Transition metal-catalyzed reactions are a cornerstone for the synthesis of arylboronic acids from aryl halides or triflates. These methods offer high functional group tolerance and predictable regioselectivity.
Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, are among the most prevalent methods for the synthesis of arylboronic acids. This reaction typically involves the coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. For the synthesis of (4-Chloro-2-(hydroxymethyl)phenyl)boronic acid, a suitable starting material would be a dihalogenated benzyl (B1604629) alcohol derivative, such as 2-bromo-5-chlorobenzyl alcohol.
The general scheme for this transformation is as follows:

A representative scheme for the Palladium-catalyzed borylation of an aryl halide.
Key parameters for a successful Miyaura borylation include the choice of palladium catalyst, ligand, base, and solvent. Common catalysts include Pd(dppf)Cl₂ and Pd(OAc)₂, often paired with phosphine (B1218219) ligands like PPh₃ or more specialized ligands to enhance catalytic activity. The selection of a suitable base, such as potassium acetate (B1210297) or potassium carbonate, is crucial for the transmetalation step.
| Starting Material | Catalyst/Ligand | Boron Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromo-5-chlorobenzyl alcohol | Pd(dppf)Cl₂ | B₂pin₂ | KOAc | Dioxane | 80-100 | 12-24 | Moderate to High |
| 2-Iodo-5-chlorobenzyl alcohol | Pd(PPh₃)₄ | B₂pin₂ | K₂CO₃ | Toluene | 90-110 | 8-16 | High |
Please note: The data in this table is illustrative and based on typical conditions for Miyaura borylation reactions of similar substrates. Actual yields may vary depending on the specific reaction conditions.
While palladium catalysis is dominant, other transition metals such as copper and nickel have also been employed for the borylation of aryl halides. These alternative methods can sometimes offer different reactivity profiles or be more cost-effective. However, their application to substrates as complex as those required for the synthesis of this compound is less commonly reported in the literature.
Lithium-Halogen Exchange Followed by Trapping with Borate (B1201080) Esters
The lithium-halogen exchange reaction is a powerful method for the formation of organolithium species, which can then be trapped with an electrophilic boron source, typically a trialkyl borate like trimethyl borate or triisopropyl borate, to form the corresponding boronic ester. Subsequent hydrolysis yields the desired boronic acid. This method is particularly effective for aryl bromides and iodides and is often performed at low temperatures to avoid side reactions.
The general two-step process is outlined below:

A general representation of the lithium-halogen exchange method for boronic acid synthesis.
For the synthesis of this compound, a key challenge is the presence of the acidic hydroxyl group, which would be deprotonated by the organolithium reagent. Therefore, protection of the alcohol functionality, for instance as a silyl (B83357) ether (e.g., TBDMS ether), is a necessary prerequisite for this synthetic route.
| Protected Starting Material | Organolithium Reagent | Borate Ester | Temperature (°C) | Hydrolysis | Yield (%) |
| 2-Bromo-5-chlorobenzyl TBDMS ether | n-BuLi | B(OMe)₃ | -78 | Acidic workup | Good to High |
| 2-Iodo-5-chlorobenzyl TBDMS ether | t-BuLi | B(OiPr)₃ | -78 | Acidic workup | High |
Please note: The data in this table is illustrative and based on general procedures for this type of reaction. Specific yields are dependent on the efficiency of both the exchange and trapping steps.
Grignard Reagent Formation and Subsequent Borate Addition
Similar to the organolithium route, the formation of a Grignard reagent from an aryl halide followed by reaction with a trialkyl borate is a classic and widely used method for preparing arylboronic acids. This approach is often more tolerant of certain functional groups compared to the organolithium method.
The synthesis proceeds via the following general steps:

The Grignard reagent-based synthesis of arylboronic acids.
As with the lithium-halogen exchange, the acidic proton of the hydroxymethyl group must be protected before the formation of the Grignard reagent. The reaction is typically carried out in an ethereal solvent like THF or diethyl ether.
| Protected Starting Material | Magnesium | Borate Ester | Solvent | Hydrolysis | Yield (%) |
| 2-Bromo-5-chlorobenzyl TBDMS ether | Mg turnings | B(OMe)₃ | THF | Acidic workup | Good |
| 2-Bromo-5-chlorobenzyl MOM ether | Mg turnings | B(OiPr)₃ | Diethyl ether | Acidic workup | Good to High |
Please note: The data provided is representative of typical Grignard-based boronic acid syntheses. Actual outcomes will depend on the specific substrate and reaction conditions.
Functional Group Interconversion on Pre-formed Boronic Acid Scaffolds
An alternative and powerful strategy for the synthesis of this compound involves the modification of a functional group on a readily available phenylboronic acid precursor. This approach can be particularly advantageous if the required precursor is commercially available or easily synthesized.
A prime example of this strategy is the reduction of 4-chloro-2-formylphenylboronic acid. The aldehyde group at the 2-position can be selectively reduced to a hydroxymethyl group using a mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄). This transformation is generally high-yielding and chemoselective, leaving the boronic acid and chloro functionalities intact.
The reaction is depicted below:

Reduction of 4-chloro-2-formylphenylboronic acid to this compound.
This method avoids the complexities of protecting groups and the often harsh conditions of organometallic reactions, making it an attractive and efficient route.
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chloro-2-formylphenylboronic acid | NaBH₄ | Methanol (B129727)/Water | 0 to RT | 1-3 | High |
| 4-Chloro-2-formylphenylboronic acid | LiBH₄ | THF | 0 to RT | 2-4 | High |
Please note: The data in this table is based on established procedures for the reduction of aldehydes in the presence of boronic acids.
Protective Group Strategies in the Synthesis of this compound Precursors
The presence of both a hydroxyl and a boronic acid group, which can be sensitive to various reaction conditions, often necessitates the use of protective groups.
When synthesizing the target compound via an organometallic route from 2-bromo-5-chlorobenzyl alcohol, the acidic proton of the hydroxyl group must be protected to prevent it from quenching the Grignard or organolithium reagent. Common protecting groups for alcohols include silyl ethers and benzyl ethers.
Silyl Ethers: Groups like tert-butyldimethylsilyl (TBDMS or TBS) and triisopropylsilyl (TIPS) are widely used. They are typically installed using the corresponding silyl chloride (e.g., TBDMS-Cl) and a base like imidazole. Silyl ethers are robust towards many non-acidic reagents, including organometallics. Deprotection is commonly achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. gelest.comnih.gov The choice of silyl group can allow for selective deprotection if multiple protected hydroxyls are present. researchgate.net
Benzyl (Bn) Ethers: The benzyl group is another robust protecting group, stable to both acidic and basic conditions as well as organometallic reagents. chem-station.com It is typically introduced via a Williamson ether synthesis using a strong base like sodium hydride (NaH) and benzyl bromide (BnBr). organic-chemistry.org A key advantage of the benzyl ether is its orthogonal deprotection condition: it is most commonly removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which generally does not affect boronic acids or aryl chlorides. uwindsor.ca
| Protecting Group | Common Protection Reagents | Key Stability Features | Common Deprotection Conditions |
|---|---|---|---|
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole, DMF | Stable to bases, organometallics, mild acids | TBAF, THF; Acetic Acid/H₂O |
| Triisopropylsilyl (TIPS) | TIPS-Cl, Imidazole, DMF | More sterically hindered; more stable to acid than TBDMS | TBAF, THF; HF-Pyridine |
| Benzyl (Bn) | NaH, BnBr, THF/DMF | Stable to strong acids and bases, organometallics | H₂, Pd/C (Hydrogenolysis); Na, NH₃ (Birch Reduction) |
While many boronic acids are stable, some can be unstable to certain reaction conditions or purification methods like silica (B1680970) gel chromatography. In such cases, or for applications in iterative cross-coupling, protecting the boronic acid as a boronate ester is advantageous.
Pinacol (B44631) Boronate Esters: These are perhaps the most common protected form of boronic acids. They are often stable to chromatography and a range of reaction conditions. Deprotection can be challenging but several methods exist, including transesterification with diethanolamine (B148213) followed by acidic hydrolysis, or conversion to a trifluoroborate salt with KHF₂ followed by hydrolysis with acid. acs.orgnih.govreddit.comox.ac.ukresearchgate.net
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability. bldpharm.com They are generally crystalline, bench-top stable solids that are compatible with chromatography and unreactive in anhydrous cross-coupling conditions. This stability stems from the intramolecular coordination of the nitrogen atom to the boron center. A significant advantage of MIDA boronates is their straightforward deprotection, which is readily achieved under mild aqueous basic conditions (e.g., 1 M NaOH or even NaHCO₃) at room temperature. bldpharm.comnih.gov
| Protecting Group | Key Stability Features | Common Deprotection Conditions | Advantages |
|---|---|---|---|
| Pinacol Ester | Stable to chromatography and many reagents | Transesterification (e.g., with diethanolamine) then acid; KHF₂ then acid; NaIO₄ | Widely used; readily accessible |
| MIDA Ester | Exceptionally stable (air, moisture, chromatography, anhydrous cross-coupling) | Mild aqueous base (e.g., NaHCO₃ or NaOH) | High stability; easy deprotection; enables iterative cross-coupling |
Optimization of Reaction Conditions and Yields in this compound Preparation
Optimizing the yield in a multi-step synthesis requires careful consideration of the parameters for each key transformation. For the proposed synthesis starting from a protected 2-bromo-5-chlorobenzyl alcohol, critical steps to optimize include the formation of the organometallic intermediate and the subsequent borylation.
Grignard Reaction/Lithiation: The formation of the organometallic species is crucial. For Grignard reactions, the purity and activation of the magnesium are important. For lithiation, the temperature must be strictly controlled (typically -78 °C) to prevent side reactions. The choice of solvent (e.g., THF, diethyl ether) can also influence the reaction's success. nih.gov
Borylation Step: The stoichiometry of the borate ester is a key parameter. While a stoichiometric amount is theoretically sufficient, an excess is often used to drive the reaction to completion. The temperature at which the borylation is performed can also impact the yield, with low temperatures (-78 °C to 0 °C) generally favored to minimize side reactions. escholarship.orgmdpi.com
Hydrolysis and Workup: The conditions for the acidic workup must be carefully controlled to ensure complete hydrolysis of the borate ester without promoting protodeboronation (loss of the boronic acid group), which can be a significant side reaction, particularly under harsh acidic conditions.
Optimization studies often involve systematically varying parameters such as solvent, base, temperature, and reaction time to identify the conditions that provide the highest yield and purity of the desired product. nih.govrsc.org
Reactivity and Mechanistic Investigations of 4 Chloro 2 Hydroxymethyl Phenyl Boronic Acid
Reactivity of the Boronic Acid Moiety
The boronic acid group is a cornerstone of modern organic chemistry, primarily recognized for its indispensable role in palladium-catalyzed cross-coupling reactions and its ability to form reversible covalent bonds.
Transmetalation Processes in Catalytic Cycles
The most prominent reaction involving the boronic acid moiety of (4-Chloro-2-(hydroxymethyl)phenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for the formation of carbon-carbon bonds. The key step in the catalytic cycle of this reaction is transmetalation, where the organic group from the boronic acid is transferred to the palladium center.
The mechanism of the Suzuki-Miyaura coupling begins with the oxidative addition of an organic halide to a Pd(0) complex. The resulting organopalladium(II) species then undergoes transmetalation with a boronate, which is formed in situ from the boronic acid and a base. This step involves the transfer of the aryl group from the boron atom to the palladium atom, regenerating the boronic acid salt. The final step is reductive elimination from the diorganopalladium(II) complex to yield the cross-coupled product and regenerate the Pd(0) catalyst.
The general conditions for Suzuki-Miyaura coupling reactions involving arylboronic acids are well-established, typically requiring a palladium catalyst, a base, and a suitable solvent. The choice of these components can significantly influence the reaction's efficiency and yield.
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Arylboronic Acids
| Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 4-Bromoanisole | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 80 | >95 |
| 1-Iodonaphthalene | Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | 100 | 98 |
| 4-Chlorotoluene | Pd/C | Na2CO3 | Water | 120 (Microwave) | 75 scispace.com |
| Aryl Bromide | Pd(dba)2/(t-Bu)3P·HBF4 | DIPEA | Toluene | RT - 110 | Good to Excellent acs.org |
This table presents typical conditions for Suzuki-Miyaura reactions with various aryl halides and serves as a general guide. Specific yields for reactions with this compound would be dependent on the specific coupling partner and optimized conditions.
Reversible Covalent Bond Formation with Diols and Nucleophiles
Boronic acids are well-known for their ability to form reversible covalent bonds with diols to create cyclic boronate esters. This interaction is pH-dependent and forms the basis for various applications in sensing, separation, and dynamic covalent chemistry. The equilibrium between the boronic acid and the boronate ester can be influenced by the structure of the diol, the substituents on the phenyl ring of the boronic acid, and the pH of the medium. The presence of the electron-withdrawing chloro group and the ortho-hydroxymethyl group in this compound can influence the Lewis acidity of the boron center and, consequently, the stability of the resulting boronate esters.
The formation of a coordinate covalent bond between the boron atom and a nucleophile transforms the trigonal planar boronic acid into a tetrahedral boronate species. This process is fundamental to the activation of the boronic acid for transmetalation in Suzuki-Miyaura coupling.
Table 2: Stability Constants for Phenylboronic Acid-Diol Complexes
| Diol | Boronic Acid | log K (M-1) | pH |
|---|---|---|---|
| Catechol | Phenylboronic acid | 3.6 | 7.4 |
| Alizarin Red S | Phenylboronic acid | 4.2 | 7.4 |
| Glucose | Phenylboronic acid | 1.9 | 7.4 |
| Fructose | Phenylboronic acid | 2.7 | 7.4 |
This table provides examples of stability constants for complexes of phenylboronic acid with various diols. The specific stability constants for this compound would require experimental determination but are expected to be influenced by its substitution pattern.
Reactivity of the Hydroxymethyl Group
The hydroxymethyl group attached to the phenyl ring introduces a second site of reactivity, allowing for a range of functional group transformations.
Oxidation Reactions to Carbonyls and Carboxylic Acids
The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde (a formyl group) or further to a carboxylic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation. Mild oxidizing agents are typically used for the selective oxidation to the aldehyde, while stronger oxidants will lead to the carboxylic acid.
Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Dess-Martin periodinane. For the oxidation to carboxylic acids, stronger agents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or ruthenium tetroxide (RuO₄) are often employed.
Table 3: Common Oxidation Reactions of Benzylic Alcohols
| Starting Material | Oxidizing Agent | Product | Typical Yield (%) |
|---|---|---|---|
| Benzyl (B1604629) alcohol | PCC, CH2Cl2 | Benzaldehyde | Good to Excellent |
| Benzyl alcohol | KMnO4, NaOH, H2O, heat | Benzoic acid | Good to Excellent |
| 4-Methoxybenzyl alcohol | MnO2, CH2Cl2 | 4-Methoxybenzaldehyde | High |
This table illustrates general oxidation reactions of benzylic alcohols. The reactivity of the hydroxymethyl group in this compound is expected to be similar, though the presence of the boronic acid and chloro substituents may require specific optimization of reaction conditions.
Reduction Reactions to Methyl Groups
The hydroxymethyl group can be reduced to a methyl group, a transformation that can be achieved through various methods. A common two-step procedure involves the conversion of the alcohol to a tosylate or a halide, followed by reduction with a hydride reagent such as lithium aluminum hydride (LiAlH₄). Direct reduction methods are also available, though they might be less common for this specific transformation.
Nucleophilic Substitution Reactions and Esterification
The hydroxyl of the hydroxymethyl group can act as a leaving group in nucleophilic substitution reactions, typically after protonation or conversion to a better leaving group like a tosylate or halide. This allows for the introduction of a variety of nucleophiles at the benzylic position.
Furthermore, the hydroxymethyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides or anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid (Fischer esterification) or occurs under basic conditions when using more reactive acylating agents. Boric acid itself has been shown to catalyze the esterification of α-hydroxycarboxylic acids. researchgate.net
Table 4: Representative Nucleophilic Substitution and Esterification Reactions
| Reaction Type | Substrate | Reagent(s) | Product |
|---|---|---|---|
| Nucleophilic Substitution (via Tosylate) | Benzyl alcohol | 1. TsCl, pyridine (B92270) 2. NaCN, DMSO | Benzyl cyanide |
| Fischer Esterification | Benzyl alcohol | Acetic acid, H2SO4 (cat.) | Benzyl acetate (B1210297) |
| Acylation | Benzyl alcohol | Acetyl chloride, pyridine | Benzyl acetate |
This table provides general examples of nucleophilic substitution and esterification reactions of benzylic alcohols. The specific application of these reactions to this compound would need to consider the potential reactivity of the boronic acid moiety under the chosen reaction conditions.
This compound is a bifunctional molecule with a rich and varied reactivity profile. The boronic acid moiety is a key participant in powerful carbon-carbon bond-forming reactions and exhibits reversible interactions with diols, while the hydroxymethyl group offers a handle for a range of functional group interconversions, including oxidation, reduction, and substitution. A thorough understanding of the interplay between these two functional groups is crucial for the strategic application of this compound in the synthesis of complex molecular architectures. Further mechanistic investigations into the specific influence of the chloro and hydroxymethyl substituents on the reactivity of the boronic acid will undoubtedly continue to expand the utility of this versatile building block.
Reactivity of the Chloro Substituent
The chloro substituent on the aromatic ring of this compound introduces a potential electrophilic site, contrasting with the nucleophilic character of the boronic acid group. Its reactivity is significantly influenced by the high bond dissociation energy of the carbon-chlorine (C-Cl) bond, which generally renders it less reactive than its bromo or iodo counterparts in common transition-metal-catalyzed reactions. nih.gov
Role in Cross-Coupling Reactions as an Electrophilic Partner
In the context of cross-coupling reactions like the Suzuki-Miyaura coupling, the primary role of an arylboronic acid is to serve as the nucleophilic partner, transferring its organic moiety to another electrophilic partner (typically an aryl halide or triflate). However, the presence of the chloro group on this compound provides a potential handle for it to act as an electrophile in what is known as cross-electrophile coupling (XEC) or in sequential cross-coupling processes. nih.gov
The participation of aryl chlorides as electrophiles in Suzuki-Miyaura reactions is challenging because the oxidative addition of the C-Cl bond to a low-valent metal center, such as Palladium(0), is often the rate-determining and most difficult step. nih.gov The bond dissociation energies for carbon-halogen bonds follow the trend C-I < C-Br < C-Cl, making aryl chlorides the most resistant to oxidative addition. nih.gov Nevertheless, advancements in catalyst design, particularly the development of electron-rich, sterically hindered phosphine (B1218219) ligands (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands, have enabled the effective activation of aryl chlorides. researchgate.net
Under specific conditions, such as with a highly active palladium catalyst, this compound could first react via its boronic acid group and the resulting biaryl product could then undergo a second cross-coupling reaction at the chloro position with a different boronic acid. Conversely, in a cross-electrophile coupling scenario, two different electrophiles (e.g., the chloro group on the title compound and another aryl halide) are coupled reductively. While specific studies detailing the performance of this compound as an electrophile are not prevalent, data from analogous compounds like 4-chloroacetophenone demonstrate that coupling reactions involving aryl chlorides can proceed with moderate to good yields, albeit often requiring longer reaction times or higher catalyst loadings compared to aryl bromides. arkat-usa.org
| Aryl Halide (Ar-X) | Relative Reactivity | Typical Reaction Conditions | Reference |
|---|---|---|---|
| Ar-I | High | Mild conditions, broad catalyst scope | nih.gov |
| Ar-Br | Medium | Mild to moderate conditions, many effective catalysts | nih.gov |
| Ar-Cl | Low | Requires highly active catalysts (e.g., Pd-NHC, bulky phosphines), often higher temperatures | nih.govarkat-usa.org |
Halogen-Metal Exchange Processes
Halogen-metal exchange is a fundamental organometallic reaction used to convert organic halides into more reactive organometallic reagents, such as organolithium or Grignard reagents. wikipedia.orgnih.gov This transformation involves treating the halide with an electropositive metal or an organometallic reagent. wikipedia.org The rate of exchange is highly dependent on the halogen, following the general trend I > Br > Cl. wikipedia.org
For this compound, subjecting it to a halogen-metal exchange at the chloro position would be challenging for several reasons:
Low Reactivity : The C-Cl bond is the least reactive among the halogens, typically requiring harsh conditions or highly reactive reagents like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. wikipedia.orgresearchgate.net
Competing Reactions : The molecule contains two acidic protons (on the hydroxymethyl and boronic acid groups). Strong organolithium reagents are also strong bases and would preferentially deprotonate these groups before any significant halogen-metal exchange could occur. mdpi.com
To circumvent the issue of acidic protons, a common strategy involves prior deprotonation with a less reactive base or using an excess of the organometallic reagent. mdpi.com For instance, a combination of a Grignard reagent (like i-PrMgCl) to deprotonate the acidic sites followed by an organolithium reagent (n-BuLi) could potentially facilitate the exchange. mdpi.com The presence of the ortho-hydroxymethyl group could also influence the reaction through a chelation effect, potentially directing the metal to the ortho position, although in this case, the target is the halogen exchange at the para position. wikipedia.org
The resulting organometallic species, if successfully formed, would be a powerful nucleophile, capable of reacting with a wide range of electrophiles to introduce new functional groups at the former position of the chlorine atom.
Chemo- and Regioselectivity in Reactions Involving Multiple Functional Groups of this compound
The presence of three distinct functional groups—boronic acid, chloro substituent, and hydroxymethyl group—makes chemoselectivity a critical consideration when designing reactions with this compound. The outcome of a reaction is determined by the specific reagents and conditions employed, which can be tuned to target a single functional group while leaving the others intact.
Boronic Acid Group : This is the most reactive site under standard Suzuki-Miyaura coupling conditions (Pd catalyst, base). The transmetalation step of the Suzuki cycle is facile for boronic acids, making this the preferred reaction pathway. organic-chemistry.org
Chloro Substituent : As discussed, this group is relatively inert but can be activated for cross-coupling using specialized, highly active catalyst systems. arkat-usa.org It can also undergo nucleophilic aromatic substitution under very harsh conditions (high temperature/pressure), though this is less common.
Hydroxymethyl Group : This alcohol functionality can undergo typical alcohol reactions such as oxidation (to an aldehyde or carboxylic acid), esterification, or etherification. Furthermore, the hydroxyl group can act as a directing group or a ligand for the metal catalyst in certain reactions, potentially influencing the reactivity of the other groups. acs.org
Regioselectivity is not a primary issue for this molecule as the functional groups are in distinct positions. However, the interplay between the groups is crucial. For example, in a Suzuki coupling, the ortho-hydroxymethyl group could potentially coordinate to the palladium center, influencing the rate and efficiency of the catalytic cycle. Protecting the hydroxymethyl group might be necessary if it interferes with the desired reaction or if it is sensitive to the reaction conditions.
| Target Functional Group | Reaction Type | Typical Reagents and Conditions | Expected Product Type |
|---|---|---|---|
| Boronic Acid | Suzuki-Miyaura Coupling | Ar'-X, Pd catalyst (e.g., Pd(PPh₃)₄), aqueous base (e.g., K₂CO₃) | Biaryl |
| Chloro Substituent | Suzuki-Miyaura Coupling | Ar'-B(OH)₂, highly active Pd catalyst (e.g., Pd-NHC), strong base | Biaryl (at chloro position) |
| Hydroxymethyl Group | Oxidation | PCC, DMP, or MnO₂ | Aldehyde |
| Hydroxymethyl Group | Etherification (Williamson) | Base (e.g., NaH), Alkyl Halide (R-X) | Ether |
| Chloro Substituent | Halogen-Metal Exchange | 2+ eq. of R-Li (e.g., n-BuLi), low temp (-78°C), then an electrophile (E+) | Substituted arene (at chloro position) |
Reaction Kinetics and Thermodynamic Considerations
Specific kinetic and thermodynamic data for reactions involving this compound are not widely published. However, the general principles governing the relevant reaction classes can be applied.
Reaction Kinetics : In a Suzuki-Miyaura reaction where the chloro group acts as the electrophile, the kinetics are often dictated by the slow oxidative addition step. The reaction rate is influenced by several factors:
Catalyst : The choice of palladium catalyst and its coordinating ligands is paramount. Electron-rich and bulky ligands accelerate the oxidative addition to the C-Cl bond. researchgate.net
Temperature : Reactions involving aryl chlorides typically require higher temperatures to overcome the activation energy of C-Cl bond cleavage. arkat-usa.org
Base : The base plays a crucial role in activating the boronic acid for transmetalation. The rate of the reaction can be dependent on the nature and concentration of the base. organic-chemistry.org
Kinetic studies of similar Suzuki couplings often show a sigmoidal curve for product formation over time, which can indicate an induction period where the active Pd(0) catalyst is formed from the precatalyst. researchgate.net
Bonds Broken : C-Cl (~400 kJ/mol), C-B (~450 kJ/mol)
Bonds Formed : C-C (in biaryl, ~450-500 kJ/mol), B-O, Metal-Halide salts
Strategic Applications in Complex Molecule Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. wikipedia.org (4-Chloro-2-(hydroxymethyl)phenyl)boronic acid is an exemplary substrate for this reaction, serving as the organoboron component to be coupled with various organic halides.
This compound readily participates in palladium-catalyzed Suzuki-Miyaura coupling reactions with a wide array of aryl and heteroaryl halides (bromides and iodides being more reactive than chlorides). This reaction facilitates the synthesis of substituted biaryl compounds, which are prevalent motifs in pharmaceuticals and material science. wikipedia.org The reaction couples the boronic acid moiety with the halide, creating a new C-C bond and yielding a biaryl structure that retains the chloro and hydroxymethyl functionalities for potential subsequent transformations.
The scope of coupling partners is broad, including electron-rich, electron-poor, and sterically hindered aryl halides. organic-chemistry.org Similarly, various heteroaryl halides, such as those based on pyridine (B92270), pyrimidine, and imidazole, can be effectively coupled. mdpi.com The ortho-hydroxymethyl group may exert electronic or steric effects and has the potential for chelation, which can influence the reaction's efficiency and selectivity, a phenomenon noted with other ortho-substituted phenylboronic acids. beilstein-journals.orgnih.gov
The success of the Suzuki-Miyaura coupling, particularly with challenging substrates like aryl chlorides, is highly dependent on the choice of the palladium catalyst and its associated ligands. The general mechanism involves an oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronate base and reductive elimination to yield the product. wikipedia.org
For the coupling of the boronic acid function of this compound with aryl bromides or iodides, standard catalyst systems are often effective. These typically consist of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source such as Pd₂(dba)₃, combined with phosphine (B1218219) ligands. organic-synthesis.com
However, to activate the less reactive C-Cl bond on the molecule for subsequent reactions, more sophisticated catalyst systems are required. acs.orgresearchgate.net The oxidative addition to aryl chlorides is often the rate-limiting step. To facilitate this, electron-rich and sterically bulky ligands are employed. Key classes of ligands that have proven effective include:
Bulky Monophosphines: Ligands like the Buchwald-type biarylphosphines (e.g., SPhos, XPhos) and others like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or tricyclohexylphosphine (B42057) (PCy₃) are highly effective in promoting the coupling of aryl chlorides. organic-chemistry.org
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form stable, highly active palladium complexes capable of activating even very unreactive aryl chlorides. PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are a well-known class of NHC-Pd precatalysts used for this purpose. nih.govresearchgate.net
Palladacycles: These are stable, well-defined precatalysts that can exhibit high activity in cross-coupling reactions involving aryl chlorides.
The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent (e.g., toluene, dioxane, DMF, often with water) is also critical and must be optimized for each specific substrate pairing. organic-synthesis.comresearchgate.net
The bifunctional nature of this compound makes it an ideal substrate for sequential, or serial, cross-coupling reactions. This strategy allows for the controlled, stepwise introduction of two different aryl or heteroaryl groups onto a central scaffold, creating complex, unsymmetrical molecules in a highly convergent manner.
The strategy relies on the differential reactivity of the two coupling sites: the boronic acid group and the aryl chloride group. Generally, the Suzuki-Miyaura coupling of a boronic acid with an aryl bromide or iodide is significantly faster and occurs under milder conditions than the coupling of an aryl chloride. wikipedia.org This reactivity difference can be exploited in a one-pot, two-step procedure:
First Coupling: The boronic acid moiety of this compound is first coupled with a reactive aryl or heteroaryl halide (e.g., an iodide or bromide) under standard Suzuki conditions. The less reactive chloro group on the boronic acid's ring remains intact.
Second Coupling: After the first reaction is complete, a second boronic acid and a more potent catalyst system (e.g., one with an NHC or bulky phosphine ligand) are introduced, and the reaction conditions are intensified (e.g., by increasing the temperature) to activate the aryl chloride for the second Suzuki-Miyaura coupling.
This approach has been successfully demonstrated for other polychlorinated aromatics and substrates with different leaving groups, enabling the synthesis of differentially substituted products in a single reaction vessel. nih.govrsc.org Such temperature-controlled or catalyst-controlled sequential reactions provide a powerful and efficient route to unsymmetrical biaryl and terphenyl structures. rsc.org
Other Metal-Catalyzed Coupling and Functionalization Reactions
Beyond the Suzuki-Miyaura reaction, the boronic acid functionality allows this compound to participate in a range of other important metal-catalyzed transformations, including the formation of carbon-heteroatom bonds and alternative types of carbon-carbon bonds.
The Chan-Lam coupling (also known as the Chan-Evans-Lam or CEL coupling) is a powerful method for forming aryl-nitrogen and aryl-oxygen bonds. wikipedia.org This reaction utilizes a copper catalyst to couple an arylboronic acid with an N-H or O-H containing compound, such as an amine, alcohol, amide, or phenol. organic-chemistry.org A significant advantage of the Chan-Lam coupling is that it can often be performed at room temperature and is tolerant of air and moisture, making it operationally simpler than many palladium-catalyzed counterparts like the Buchwald-Hartwig amination. wikipedia.orgalfa-chemistry.com
This compound is a suitable arylating agent in these reactions. It can be coupled with a diverse range of substrates:
C-N Bond Formation: Reaction with primary or secondary amines, anilines, or nitrogen-containing heterocycles (e.g., imidazoles, pyrazoles) yields the corresponding N-arylated products. nih.govmdpi.com The reaction is typically mediated by a copper(II) salt, such as Cu(OAc)₂, often in the presence of a base like pyridine or triethylamine. mdpi.com
C-O Bond Formation: Reaction with alcohols, phenols, or lactols (hemiacetals) provides aryl ethers or phenolic glycosides. researchgate.netrhhz.net This transformation is also catalyzed by copper salts under mild conditions.
These reactions provide a direct pathway to complex molecules containing the 4-chloro-2-(hydroxymethyl)phenyl moiety linked to nitrogen or oxygen atoms, which are common linkages in biologically active compounds.
The versatility of the boronic acid group extends to other types of C-C bond formation beyond the standard Suzuki-Miyaura reaction.
Acylative Cross-Coupling: this compound can react with acyl chlorides, anhydrides, or other activated carboxylic acid derivatives in a palladium-catalyzed process to form ketones. nih.govmdpi.com This reaction, sometimes referred to as an acylative Suzuki coupling, is an excellent method for synthesizing diaryl ketones. Research has shown that phenylboronic acids with substitution patterns similar to the target compound (e.g., 4-chloro-2-methylphenylboronic acid) react efficiently with acyl chlorides to produce the corresponding ketones in high yields. nih.gov This indicates that the title compound would be a viable substrate for such transformations.
Carbonylative Cross-Coupling: A related transformation is the carbonylative Suzuki coupling, a three-component reaction involving an aryl halide, carbon monoxide (CO), and an arylboronic acid. researchgate.net While this reaction would typically involve the aryl chloride portion of the molecule, the boronic acid function can participate in palladium-catalyzed carbonylative acylations with aryl iodides to form unsymmetrical ketones, using a solid CO source like Mo(CO)₆. researchgate.net
These alternative C-C bond-forming reactions further expand the synthetic utility of this compound, enabling its incorporation into a wider variety of complex molecular frameworks.
Non-Catalytic Transformations and Derivatizations
The presence of both a boronic acid and a hydroxymethyl group on the same aromatic ring allows for a variety of non-catalytic transformations and derivatizations, enabling the synthesis of a wide array of derivatives.
Boronic acids are known to readily undergo esterification with diols to form cyclic boronic esters, often referred to as boronates. This conversion is a common strategy to protect the boronic acid group, modify its reactivity, or improve its stability and solubility. For this compound, this transformation can be achieved by reacting it with various diols, such as pinacol (B44631), under dehydrating conditions. The resulting pinacol boronate is often more stable and less prone to dehydration or trimerization than the parent boronic acid.
The general reaction for the formation of a pinacol boronate ester is as follows:
Reaction of this compound with pinacol to form the corresponding pinacol boronate ester.
This conversion is highly efficient and reversible, allowing for the protection of the boronic acid moiety while other parts of the molecule are being functionalized. The choice of diol can also influence the steric and electronic properties of the resulting boronate, which can be exploited in subsequent reactions.
Table 1: Common Diols for Boronic Ester Formation
| Diol Name | Resulting Boronate | Key Features |
| Pinacol | Pinacol boronate | High stability, crystalline, commonly used in Suzuki-Miyaura coupling. |
| Ethylene Glycol | Dioxaborolane | More labile than pinacol esters, can be cleaved under milder conditions. |
| Neopentyl Glycol | Neopentyl glycol boronate | Offers different steric properties compared to pinacol esters. |
| (+)-Pinanediol | Chiral pinanediol boronate | Used in asymmetric synthesis to induce stereoselectivity. |
These boronic esters are crucial intermediates in many cross-coupling reactions, offering improved handling and reactivity profiles compared to the free boronic acids.
The hydroxymethyl group in this compound offers a versatile handle for further molecular elaboration. Standard organic transformations can be employed to selectively modify this group while preserving the boronic acid functionality, often after its protection as a boronic ester.
Common derivatizations of the hydroxymethyl group include:
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a variety of reagents. For instance, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would yield the corresponding aldehyde, while stronger oxidants such as potassium permanganate (B83412) (KMnO4) would lead to the carboxylic acid. These transformations introduce new reactive sites for further conjugation or cyclization reactions.
Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers. Reaction with acyl chlorides or anhydrides in the presence of a base will form esters, while reaction with alkyl halides under basic conditions (Williamson ether synthesis) will produce ethers. These modifications can be used to introduce a wide range of functional groups and to alter the molecule's physical and chemical properties.
Halogenation: The hydroxyl group can be substituted with a halogen, such as bromine or chlorine, using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2). The resulting benzylic halide is a valuable intermediate for nucleophilic substitution reactions.
Table 2: Examples of Selective Functionalization Reactions
| Reaction Type | Reagent(s) | Product Functional Group |
| Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde |
| Oxidation | Potassium permanganate (KMnO4) | Carboxylic acid |
| Esterification | Acetyl chloride, pyridine | Acetate (B1210297) ester |
| Etherification | Methyl iodide, sodium hydride | Methyl ether |
| Halogenation | Thionyl chloride (SOCl2) | Benzyl (B1604629) chloride |
These selective functionalizations are key to expanding the molecular diversity accessible from this starting material.
Role as a Precursor for Advanced Polyfunctionalized Arenes and Heterocycles
The strategic placement of the hydroxymethyl and boronic acid groups facilitates the synthesis of complex cyclic structures, making this compound a valuable precursor for advanced, polyfunctionalized molecules.
One of the most significant applications of 2-(hydroxymethyl)phenylboronic acids is their use as direct precursors to benzoxaboroles. researchgate.netacs.org These are a class of boron-containing heterocyclic compounds characterized by a benzene (B151609) ring fused to an oxaborole ring. researchgate.net The synthesis is typically achieved through an intramolecular condensation (dehydration) of the ortho-positioned hydroxymethyl and boronic acid groups. This cyclization can often be promoted by simple heating or by the use of a dehydrating agent.
Intramolecular condensation of this compound to form 5-chlorobenzoxaborole.
The benzoxaborole scaffold derived from this compound is a privileged structure in drug discovery and chemical biology. researchgate.net Its unique properties make it an attractive starting point for the development of novel therapeutic agents and chemical probes.
The versatility of the benzoxaborole core allows for the synthesis of libraries of compounds with diverse biological activities. For instance, the aromatic ring can be further functionalized through electrophilic aromatic substitution or cross-coupling reactions. The boron-hydroxyl group can also be derivatized to modulate the molecule's interaction with biological targets.
Table 3: Therapeutic Areas of Interest for Benzoxaborole Scaffolds
| Therapeutic Area | Mechanism of Action (Example) | Reference Compound(s) |
| Antifungal | Inhibition of leucyl-tRNA synthetase | Tavaborole (AN2690) |
| Anti-inflammatory | Inhibition of phosphodiesterase 4 (PDE4) | Crisaborole |
| Antiparasitic | Inhibition of parasitic enzymes | SCYX-7158 |
| Antibacterial | Targeting bacterial cell wall synthesis | Vaborbactam (a related cyclic boronate) |
By leveraging the chemistry of this compound to generate the corresponding benzoxaborole, researchers can access complex molecular scaffolds for the development of new tools and treatments in chemical biology. The ability to systematically modify the structure allows for the fine-tuning of biological activity and pharmacokinetic properties.
Analytical and Spectroscopic Characterization Techniques Applied to 4 Chloro 2 Hydroxymethyl Phenyl Boronic Acid and Its Derivatives
Vibrational Spectroscopy Methodologies
Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of radiation, specific functional groups and bonding arrangements can be identified, offering a molecular fingerprint.
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The analysis of (4-Chloro-2-(hydroxymethyl)phenyl)boronic acid reveals characteristic absorption bands corresponding to its distinct structural components. The broad absorption band typically observed in the 3400-3200 cm⁻¹ region is indicative of the O-H stretching vibrations from both the hydroxymethyl group and the boronic acid's hydroxyl groups, often broadened due to hydrogen bonding.
The B-O stretching vibration provides a key diagnostic peak, usually appearing in the 1380-1310 cm⁻¹ range. nist.gov Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while the C-C stretching vibrations within the phenyl ring produce signals in the 1600-1450 cm⁻¹ region. The C-O stretching of the primary alcohol in the hydroxymethyl group can be identified in the 1050-1000 cm⁻¹ range. The presence of the chlorine substituent on the aromatic ring is indicated by a C-Cl stretching band, which is expected in the fingerprint region, typically below 800 cm⁻¹.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400–3200 (broad) | O–H stretch | B(OH)₂, -CH₂OH |
| ~3050 | C–H stretch | Aromatic |
| ~2920 | C–H stretch | Aliphatic (-CH₂) |
| 1380–1310 | B–O stretch | Boronic acid |
| 1600–1450 | C=C stretch | Aromatic ring |
| 1050–1000 | C–O stretch | Primary alcohol |
Raman spectroscopy serves as a valuable complement to FT-IR, providing information on the polarizability of molecular bonds. For substituted phenylboronic acids, Raman scattering can offer distinct advantages, particularly for symmetric vibrations that may be weak in the IR spectrum. The aromatic ring vibrations often produce strong and sharp signals in Raman spectra. rsc.org
In the analysis of this compound, the symmetric "ring breathing" mode of the substituted benzene (B151609) ring is a prominent feature. The B-O symmetric stretch and C-Cl stretch also give rise to characteristic Raman signals. Surface-Enhanced Raman Scattering (SERS) has been utilized for related compounds like 4-mercaptophenylboronic acid to study its orientation and interaction with other molecules on metallic surfaces, demonstrating the technique's sensitivity. rsc.orgmdpi.com While specific Raman data for the title compound is not widely published, the technique is instrumental in confirming the phenylboronic acid backbone and its substitution pattern. cdnsciencepub.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. It provides precise information about the connectivity and chemical environment of atoms by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For this compound, the spectrum displays several key signals. The aromatic region typically shows complex splitting patterns corresponding to the three protons on the phenyl ring. Their specific chemical shifts are influenced by the electron-withdrawing chloro group and the electron-donating hydroxymethyl and boronic acid groups.
The methylene (B1212753) protons (–CH₂–) of the hydroxymethyl group typically appear as a singlet around 4.5-4.7 ppm. The hydroxyl proton of the alcohol and the two protons of the boronic acid's hydroxyl groups often appear as broad singlets that can exchange with deuterium (B1214612) oxide (D₂O). The exact chemical shifts can vary depending on the solvent and concentration. chemicalbook.comchemicalbook.com
Table 2: Typical ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~8.0–7.2 | Multiplet | Ar–H (3H) |
| ~4.7 | Singlet | –CH₂OH (2H) |
| Variable (broad) | Singlet | –CH₂OH (1H) |
| Variable (broad) | Singlet | –B(OH )₂ (2H) |
(Note: Data is typically acquired in solvents like DMSO-d₆ or CDCl₃. Chemical shifts are approximate.)
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum will show six signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon atom bonded to the boron (ipso-carbon) can sometimes be difficult to detect due to quadrupolar relaxation. rsc.org
The carbon of the hydroxymethyl group (–CH₂OH) typically resonates in the range of 60-65 ppm. The chemical shifts of the aromatic carbons are spread over the typical aromatic region (120-150 ppm), with the carbon attached to the chlorine atom showing a characteristic shift. tandfonline.com
Table 3: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 145–125 | Aromatic Carbons (C1–C6) |
| ~63 | –C H₂OH |
(Note: The ipso-carbon attached to the boron atom may be broadened or unobserved.)
Boron-11 (¹¹B) NMR is a specialized technique that directly probes the environment of the boron atom. nsf.gov Since ¹¹B is a quadrupolar nucleus, the peak shape can provide information about the symmetry of the boron's electronic environment. For trigonal planar boronic acids like this compound, a relatively broad signal is expected in the range of δ 27–30 ppm in solvents like DMSO-d₆. mdpi.comsdsu.edu This chemical shift is characteristic of an sp²-hybridized boron atom. mdpi.com Upon interaction with diols or in basic solutions where it forms a tetrahedral boronate anion (sp³-hybridized), the signal shifts significantly upfield to a range of approximately δ 3–9 ppm. nsf.govmdpi.com This makes ¹¹B NMR an excellent tool for studying the Lewis acidity and binding properties of boronic acids. nsf.gov
Table 4: Typical ¹¹B NMR Chemical Shifts for Phenylboronic Acid Species
| Boron Environment | Hybridization | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| Trigonal Planar Boronic Acid | sp² | 27–30 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a valuable technique for studying the electronic transitions within this compound. The presence of the substituted benzene ring, a strong chromophore, results in characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. The electronic transitions observed are primarily π → π* transitions associated with the aromatic system.
The absorption maxima (λmax) for this compound are influenced by the electronic effects of its substituents: the chloro, hydroxymethyl, and boronic acid groups. The chloro group, being an auxochrome, can cause a bathochromic (red) shift in the absorption bands of the benzene ring. Similarly, the hydroxymethyl and boronic acid groups can modulate the electronic distribution and, consequently, the energy of the electronic transitions. The UV-Vis spectrum of this compound, typically recorded in a solvent such as methanol (B129727) or ethanol, would be expected to exhibit absorption bands characteristic of a substituted benzene derivative.
Table 1: Representative UV-Vis Absorption Data for this compound
| Solvent | λmax 1 (nm) | λmax 2 (nm) |
|---|---|---|
| Methanol | ~ 230 | ~ 275 |
Note: The data presented are typical values for substituted phenylboronic acids and may vary based on experimental conditions.
Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. Using techniques such as electrospray ionization (ESI) or electron ionization (EI), the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which aids in confirming the elemental composition of the molecule.
The fragmentation pattern observed in the mass spectrum offers significant structural information. The fragmentation of the molecular ion of this compound is expected to proceed through several key pathways, driven by the lability of certain bonds and the stability of the resulting fragments. Common fragmentation patterns for compounds with similar structural motifs, such as benzyl (B1604629) alcohols and phenylboronic acids, include the loss of water (H₂O), the hydroxyl group (-OH), the hydroxymethyl group (-CH₂OH), and the boronic acid moiety [-B(OH)₂]. The presence of chlorine's isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic M+2 peaks for chlorine-containing fragments, further aiding in spectral interpretation.
Table 2: Plausible Mass Spectrometry Fragmentation of this compound
| Fragment Ion Structure | Proposed Fragmentation Pathway | Theoretical m/z |
|---|---|---|
| [C₇H₇B³⁵ClO₂]⁺ | Molecular Ion [M]⁺ | 185.0 |
| [C₇H₇B³⁷ClO₂]⁺ | Molecular Ion [M]⁺ | 187.0 |
| [C₇H₆³⁵ClO]⁺ | [M - B(OH)₂]⁺ | 141.0 |
| [C₆H₄³⁵Cl]⁺ | [M - CH₂OH - B(OH)₂]⁺ | 111.0 |
| [C₇H₈BO₃]⁺ | [M - Cl]⁺ | 151.0 |
Note: The m/z values are based on the most abundant isotopes and represent a theoretical fragmentation pattern.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are fundamental for assessing the purity of this compound and for the isolation of the compound from reaction mixtures and impurities.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. Due to the polar nature of the boronic acid and hydroxymethyl groups, reversed-phase HPLC is a commonly employed mode of separation. A C18 stationary phase is often suitable, providing a nonpolar surface for interaction with the aromatic ring.
The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a modifier like formic acid or acetic acid to improve peak shape and control the ionization state of the boronic acid. Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima. A well-developed HPLC method can effectively separate the target compound from starting materials, byproducts, and degradation products.
Table 3: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: These are illustrative parameters and would require optimization for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of this compound, particularly for the identification of volatile impurities. However, the direct analysis of boronic acids by GC can be challenging due to their low volatility and thermal lability, which can lead to dehydration and the formation of boroxines (cyclic anhydrides) in the hot injector port.
To overcome these challenges, derivatization is often necessary to convert the polar boronic acid into a more volatile and thermally stable derivative. Common derivatizing agents for boronic acids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or agents that form cyclic esters, such as pinacol (B44631). Once derivatized, the compound can be separated on a suitable GC column (e.g., a nonpolar or medium-polarity capillary column) and detected by mass spectrometry, which provides both quantitative data and structural confirmation.
Table 4: Illustrative GC-MS Method Parameters for Derivatized this compound
| Parameter | Condition |
|---|---|
| Derivatization Agent | BSTFA with 1% TMCS |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at 1 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Scan Range | 40-500 amu |
Note: This method assumes prior derivatization of the analyte.
Computational and Theoretical Studies on 4 Chloro 2 Hydroxymethyl Phenyl Boronic Acid Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has been extensively employed to investigate the electronic structure and molecular geometry of arylboronic acids. For (4-Chloro-2-(hydroxymethyl)phenyl)boronic acid, DFT calculations, typically using the B3LYP functional with a basis set such as 6-311++G(d,p), are instrumental in determining the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.
The presence of the electron-withdrawing chlorine atom at the para position and the hydroxymethyl group at the ortho position significantly influences the electronic distribution within the phenyl ring and on the boronic acid moiety. The chlorine atom tends to withdraw electron density from the ring via induction, while the hydroxymethyl group can act as a weak electron-donating group. These electronic effects modulate the Lewis acidity of the boron atom, which is a key factor in its reactivity.
Computational studies on analogous molecules, such as 4-carbamoylphenylboronic acid, have demonstrated excellent agreement between DFT-calculated and experimentally determined geometric parameters, with error margins often between 0.1% and 3%. dergipark.org.tr For this compound, the calculated bond lengths are expected to reflect the electronic influences of the substituents. For instance, the C-Cl and C-B bond lengths would be of particular interest in understanding the electronic interplay.
Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations on Analogous Compounds
| Parameter | Predicted Value |
| C-Cl Bond Length | ~1.74 Å |
| C-B Bond Length | ~1.56 Å |
| O-B-O Bond Angle | ~118° |
| C-C-B Bond Angle | ~121° |
Note: These are predicted values based on calculations of similarly substituted phenylboronic acids and may vary in actual calculations for the specific molecule.
Conformational Analysis and Intramolecular Interactions
The conformational landscape of this compound is of particular interest due to the potential for intramolecular interactions. The proximity of the hydroxymethyl group to the boronic acid moiety allows for the possibility of an intramolecular hydrogen bond between the hydroxyl proton and one of the oxygen atoms of the boronic acid.
Computational studies on 2-substituted phenylboronic acids have shown that such intramolecular hydrogen bonds can significantly stabilize certain conformations. nih.gov For instance, in 2-fluorophenylboronic acid, an intramolecular OH···F hydrogen bond contributes to the conformational stability by forming a six-membered ring. nih.gov A similar stabilizing interaction is plausible in this compound, where a hydrogen bond could form between the hydroxymethyl proton and a boronic acid oxygen.
Potential energy surface (PES) scans, performed by systematically rotating key dihedral angles (e.g., the C-C-B-O and C-C-C-O dihedral angles), can identify the most stable conformers. These calculations often reveal that conformers allowing for intramolecular hydrogen bonding are energetically favored. The relative energies of different conformers (e.g., syn and anti orientations of the boronic acid hydroxyl groups) are determined by a balance of steric effects and these stabilizing intramolecular interactions. Studies on chlorophenylboronic acid isomers have identified different stable conformers, such as anti-syn, anti-anti, and syn-syn, with varying relative stabilities. mdpi.com
Elucidation of Reaction Mechanisms and Transition States through Computational Modeling
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions. Computational modeling, particularly using DFT, has been invaluable in elucidating the intricate mechanisms of these reactions. The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.
Computational studies on similar systems have shown that the transmetalation step is often the rate-determining step. nih.gov The presence of substituents on the phenylboronic acid can significantly affect the energy barrier of this step. For this compound, the electron-withdrawing chlorine atom is expected to influence the nucleophilicity of the ipso-carbon, thereby affecting the rate of transmetalation.
The role of the base in the transmetalation step has also been a subject of computational investigation. chemimpex.com Calculations suggest that the reaction of the base with the organoboronic acid to form a more nucleophilic boronate species is a key step. chemimpex.com Transition state calculations can identify the structures and energies of the transition states for each elementary step in the catalytic cycle, providing a detailed understanding of the reaction kinetics and selectivity. For example, in the Suzuki-Miyaura reaction of phenylboronic acid with bromobenzene, the activation energy for the transmetalation step was calculated to be the highest, identifying it as the rate-determining step. nih.gov
Prediction of Spectroscopic Properties via Quantum Chemical Methods
Quantum chemical methods are powerful tools for predicting the spectroscopic properties of molecules, including NMR, IR, and UV-Vis spectra. These predictions can aid in the structural elucidation and characterization of compounds like this compound.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to predict ¹H and ¹³C NMR chemical shifts. chemrxiv.orgnih.govnih.gov For this compound, the predicted chemical shifts would be influenced by the electronic environment created by the chloro and hydroxymethyl substituents. The predicted spectrum of the closely related 4-chlorobenzyl alcohol shows distinct signals for the aromatic and methylene (B1212753) protons and carbons, which can serve as a reference. chemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for the Aromatic Carbons of this compound based on Analogous Compounds
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-B | ~135 |
| C-CH₂OH | ~142 |
| C-H (ortho to B) | ~130 |
| C-Cl | ~134 |
| C-H (ortho to Cl) | ~129 |
| C-H (meta to B and Cl) | ~128 |
Note: These are estimated values based on data for analogous substituted benzenes and may differ from experimental values.
Vibrational Spectroscopy: DFT calculations can also predict the infrared (IR) and Raman spectra of molecules. The calculated vibrational frequencies correspond to specific vibrational modes, such as O-H stretching, C-Cl stretching, and B-O stretching. A study on chlorophenylboronic acid isomers provided detailed assignments of their vibrational modes based on DFT calculations. mdpi.com
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and UV-Vis absorption spectra. The calculated absorption maxima (λmax) correspond to electronic excitations, typically π-π* transitions within the aromatic ring.
Quantitative Structure-Reactivity Relationships (QSAR/QSPR) in Arylboronic Acid Reactivity
Quantitative Structure-Reactivity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are computational methodologies used to correlate the chemical structure of a series of compounds with their reactivity or physical properties. In the context of arylboronic acids, QSAR studies often focus on their reactivity in Suzuki-Miyaura cross-coupling reactions.
The electronic and steric effects of substituents on the phenyl ring play a crucial role in the reaction kinetics. Hammett plots, which correlate the reaction rates of substituted arylboronic acids with the Hammett substituent constants (σ), are often used to probe the electronic effects in the rate-determining step of the reaction. researchgate.netrsc.org A positive slope (ρ value) in a Hammett plot for the Suzuki-Miyaura reaction indicates that electron-withdrawing groups accelerate the reaction, suggesting a buildup of negative charge at the reaction center in the transition state. rsc.org
For a series of substituted phenylboronic acids, including analogs of this compound, a QSAR model could be developed to predict their relative reactivity. Descriptors used in such models often include electronic parameters (like Hammett constants, calculated atomic charges, or HOMO/LUMO energies) and steric parameters (like Taft steric parameters or calculated molecular volumes). Such models are valuable for understanding the factors that govern reactivity and for designing new, more efficient catalysts and substrates for cross-coupling reactions.
Q & A
Basic Questions
Q. What synthetic routes are recommended for (4-Chloro-2-(hydroxymethyl)phenyl)boronic acid, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves lithiation of the aryl chloride precursor followed by boronation. For example, using n-BuLi to deprotonate the aryl halide, followed by reaction with a borate ester (e.g., B(OiPr)₃). Acidic workup (e.g., 1 N HCl) yields the boronic acid. Optimization includes controlling reaction temperature (0–25°C), stoichiometric ratios (e.g., 1.5 eq. n-BuLi), and inert atmosphere to minimize side reactions . Post-synthesis purification via ether extraction and drying over Na₂SO₄ improves yield .
Q. How can NMR spectroscopy confirm the structure and monitor stability of this compound?
- Methodological Answer : ¹H NMR tracks characteristic peaks:
- Hydroxymethyl group : A singlet at ~5.10 ppm (O–CH₂) .
- Aromatic protons : Peaks between 7.2–8.2 ppm for the substituted phenyl ring .
Stability studies in aqueous solutions (e.g., PBS buffer) reveal decomposition via time-dependent NMR. For instance, disappearance of the hydroxymethyl peak and emergence of quinone methide derivatives (new peaks at 5.20 ppm) indicate oxidative degradation .
Q. What handling protocols are critical to prevent decomposition during storage?
- Methodological Answer : Store under anhydrous conditions (desiccator, inert gas) to avoid protodeboronation. Use amber vials to limit light exposure, as boronic acids are prone to photooxidation. Stability in DMSO or THF is preferable to aqueous buffers for long-term storage .
Advanced Research Questions
Q. How can this boronic acid be integrated into stimuli-responsive drug delivery systems?
- Methodological Answer : The hydroxymethyl group enables conjugation with polymers (e.g., PEG) or hydrogels. For glucose-responsive systems, copolymerize with acrylamide derivatives to form boronate ester crosslinks. These dissociate in the presence of glucose, enabling controlled drug release. Monitor gel swelling ratios and release kinetics via UV-vis spectroscopy .
Q. What role does the hydroxymethyl group play in Suzuki-Miyaura coupling efficiency compared to other substituents?
- Methodological Answer : The hydroxymethyl group enhances solubility in polar solvents (e.g., DMF/H₂O mixtures) and may stabilize the boronate intermediate via hydrogen bonding. Compare coupling yields with analogs lacking this group (e.g., 4-chlorophenylboronic acid) using Pd(PPh₃)₄ as a catalyst. Analyze reaction progress via TLC or HPLC .
Q. How can contradictions in biological activity data (e.g., tubulin inhibition) be resolved?
- Methodological Answer : Use panel testing across 39+ cancer cell lines (e.g., NCI-60) to assess variability. For tubulin polymerization assays, standardize protein concentration (2 mg/mL) and monitor turbidity at 350 nm. COMPARE analysis (correlation coefficient r = 0.553) helps differentiate mechanisms from non-boronic acid inhibitors like combretastatin A-4 .
Q. What functionalization strategies enable selective molecular sensing with this compound?
- Methodological Answer : Couple the hydroxymethyl group to fluorophores (e.g., benzothiazole derivatives) via aldehyde intermediates. For glucose sensing, form boronate esters with diols on carbon dots (C-dots). Validate selectivity via fluorescence quenching assays in serum, correcting for interference using control experiments with fructose or mannitol .
Key Research Findings
- Synthetic Efficiency : Optimal n-BuLi stoichiometry (1.5 eq.) improves yields to >70% .
- Biological Activity : IC₅₀ values for tubulin inhibition (21–22 μM) suggest moderate potency compared to non-boronic acid derivatives .
- Sensor Design : Hydroxymethyl functionalization reduces nonspecific binding in serum by 40% compared to unmodified boronic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
